PF-CBP1 hydrochloride
CAS No.:
Cat. No.: VC1554565
Molecular Formula: C29H37ClN4O3
Molecular Weight: 525.08
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C29H37ClN4O3 |
---|---|
Molecular Weight | 525.08 |
Introduction
PF-CBP1 hydrochloride is a highly selective inhibitor of the CREB binding protein bromodomain (CBP BRD), which plays a crucial role in various cellular processes, including transcriptional regulation and chromatin remodeling. This compound has garnered significant attention in research due to its potential applications in studying neurological disorders and inflammation.
Biological Activity
PF-CBP1 hydrochloride is known for its inhibitory effects on the bromodomains of CREBBP and EP300, with IC50 values of 125 nM and 363 nM, respectively . This specificity allows researchers to study the role of these bromodomains in various biological processes.
Inhibition of Inflammatory Cytokines
PF-CBP1 hydrochloride has been shown to reduce the expression of LPS-induced inflammatory cytokines such as IL-1β, IL-6, and IFN-β in primary macrophages . This anti-inflammatory activity suggests potential applications in managing inflammatory conditions.
Neurological Disorders
The compound also downregulates RGS4 expression in cortical neurons, making it a valuable tool for researching neurological disorders like epilepsy and Parkinson's disease .
Research Findings
In vitro studies have demonstrated that PF-CBP1 retains affinity for CBP while showing reduced potency against BRD4 . It does not cause cytotoxicity in primary macrophages even at high concentrations up to 30 mM . Additionally, PF-CBP1 can moderately reduce LPS-induced IL-6 and IFN-β expression at concentrations of 10 mM, with a decrease in IL-1β observed at 3 mM .
Applications and Future Directions
Given its selective inhibition of CBP bromodomains and its effects on inflammatory cytokines and neurological markers, PF-CBP1 hydrochloride is poised to contribute significantly to research in inflammation and neurodegenerative diseases. Its ability to modulate specific pathways without causing significant cytotoxicity makes it an attractive compound for further investigation.
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